molecular formula C10H10FNO4 B1434848 Ethyl 4-fluoro-2-methyl-5-nitrobenzoate CAS No. 1566415-08-4

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

Cat. No.: B1434848
CAS No.: 1566415-08-4
M. Wt: 227.19 g/mol
InChI Key: ZNCRIBKOEOYAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C10H10FNO4. It is a derivative of benzoic acid, featuring a nitro group at the 5-position, a fluoro group at the 4-position, and an ethyl ester group. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties .

Scientific Research Applications

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Employed in the production of specialty chemicals and materials

Safety and Hazards

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is classified under the GHS07 hazard class . The compound carries the signal word ‘Warning’ and has hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-2-methyl-5-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction: Ethyl 4-fluoro-2-methyl-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-2-methyl-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The fluoro group can influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-fluoro-2-methyl-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the fluoro and nitro groups makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4/c1-3-16-10(13)7-5-9(12(14)15)8(11)4-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCRIBKOEOYAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.